Cas no 1805309-79-8 (2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine)

2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative characterized by its high electron-withdrawing properties due to the presence of multiple fluorine atoms and a trifluoromethoxy substituent. This compound is particularly valuable in agrochemical and pharmaceutical synthesis, where its structural features enhance reactivity and stability in intermediate reactions. The trifluoromethoxy group contributes to increased lipophilicity, improving bioavailability in active ingredients. Its precise substitution pattern allows for selective functionalization, making it a versatile building block for heterocyclic chemistry. The compound’s stability under harsh conditions further supports its utility in demanding synthetic processes. Handling requires standard precautions for fluorinated organics.
2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine structure
1805309-79-8 structure
Product name:2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine
CAS No:1805309-79-8
MF:C6HF6NO
Molecular Weight:217.068662405014
CID:4921805

2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine
    • インチ: 1S/C6HF6NO/c7-2-1-3(14-6(10,11)12)5(9)13-4(2)8/h1H
    • InChIKey: DGTMWWJCBIXXLY-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(=C(N=1)F)F)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 197
  • XLogP3: 3
  • トポロジー分子極性表面積: 22.1

2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A023030496-500mg
2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine
1805309-79-8 97%
500mg
$970.20 2022-04-01
Alichem
A023030496-250mg
2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine
1805309-79-8 97%
250mg
$707.20 2022-04-01
Alichem
A023030496-1g
2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine
1805309-79-8 97%
1g
$1,747.20 2022-04-01

2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine 関連文献

2,3,6-Trifluoro-5-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine (CAS No. 1805309-79-8)

2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine, identified by its Chemical Abstracts Service (CAS) number 1805309-79-8, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties and potential biological activities. This compound belongs to a class of heterocyclic molecules that feature fluorine atoms at strategic positions, which can modulate the electronic and steric environments of the molecule, thereby influencing its reactivity and interactions with biological targets.

The structural framework of 2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine consists of a pyridine ring substituted with three fluorine atoms at the 2-, 3-, and 6-positions, along with a trifluoromethoxy group at the 5-position. This specific arrangement of fluorine and oxygen atoms creates a molecule with distinct electronic characteristics, including enhanced lipophilicity and metabolic stability. These properties make it an attractive scaffold for the development of novel compounds with improved pharmacokinetic profiles.

In recent years, there has been a surge in research focused on fluorinated pyridines due to their role as key pharmacophores in drug discovery. The presence of multiple fluorine atoms in 2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine not only enhances its binding affinity to biological targets but also provides a platform for further chemical modifications. For instance, the trifluoromethoxy group can serve as a handle for selective functionalization, allowing chemists to tailor the molecule for specific therapeutic applications.

One of the most compelling aspects of 2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine is its potential in the development of antiviral and anticancer agents. The fluorinated pyridine core has been shown to interact effectively with enzymes and receptors involved in viral replication and cancer cell proliferation. Recent studies have demonstrated that compounds derived from this scaffold can exhibit potent inhibitory effects against various disease-causing agents. For example, modifications of the 2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine core have led to the discovery of novel inhibitors targeting viral proteases and kinases.

The trifluoromethoxy group in particular plays a crucial role in modulating the bioactivity of the molecule. This group not only enhances the metabolic stability of the compound but also improves its ability to cross biological membranes. These properties are particularly important in drug design, where achieving optimal pharmacokinetic profiles is essential for therapeutic efficacy. Furthermore, the electron-withdrawing nature of fluorine atoms at the 2-, 3-, and 6-positions can increase the electrophilicity of reactive sites on the pyridine ring, facilitating further functionalization and derivatization.

From an agrochemical perspective, 2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine has shown promise as a precursor for developing novel pesticides and herbicides. The structural features of this compound make it well-suited for interacting with biological targets in pests and weeds while maintaining low toxicity to non-target organisms. Researchers have been exploring derivatives of this scaffold that exhibit potent insecticidal and herbicidal activities. These findings highlight the compound's potential as a building block for next-generation agrochemicals that offer improved efficacy and environmental safety.

The synthesis of 2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine is another area where significant advancements have been made. Modern synthetic methodologies have enabled chemists to construct this complex molecule with high precision and yield. Techniques such as metal-catalyzed cross-coupling reactions and fluorochemical transformations have been particularly useful in introducing fluorine atoms at specific positions on the pyridine ring. These synthetic strategies not only improve efficiency but also allow for greater control over regioselectivity during derivatization.

The growing interest in fluorinated pyridines has also spurred innovation in analytical techniques for their characterization. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential tools for confirming the structure and purity of compounds like 2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine. Additionally, computational chemistry approaches have been employed to predict the bioactivity and pharmacokinetic properties of these molecules before they are synthesized experimentally.

In conclusion,2,3,6-Trifluoro-5-(trifluoromethoxy)pyridine (CAS No. 1805309-79-8) represents a valuable compound in pharmaceutical and agrochemical research due to its unique structural features and potential bioactivities. The presence of multiple fluorine atoms enhances its interactions with biological targets while providing opportunities for further chemical modifications. Ongoing research continues to uncover new applications for this versatile scaffold,underscoring its importance in modern drug discovery efforts.

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